2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide
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Overview
Description
The compound “2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolopyrimidine core, which is a fused ring system containing a pyrazole ring and a pyrimidine ring. This core is substituted with phenyl rings and a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazolopyrimidine) would contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the methylsulfanyl group might be susceptible to oxidation, and the aromatic rings might undergo electrophilic substitution reactions .Scientific Research Applications
Antiproliferative Agent Development
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as promising antiproliferative agents. The presence of the pyrazolopyrimidine scaffold is structurally similar to tyrosine kinase inhibitors, which are crucial in cancer treatment . This compound could be synthesized and tested for its efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), potentially leading to the development of new anticancer drugs.
Enzyme Inhibition for Cancer Therapy
The compound’s derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which is an appealing target for selective cancer therapies . Research could focus on the compound’s ability to inhibit CDK2/cyclin A2, affecting cell cycle progression and inducing apoptosis in tumor cells.
Antimicrobial and Antifungal Applications
Pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial and antifungal properties. The compound could be explored for its effectiveness against various bacterial and fungal strains, contributing to the development of new antibiotics and antifungal medications .
Analgesic and Anti-inflammatory Research
Compounds with the pyrazolopyrimidine core have been associated with anti-inflammatory and analgesic activities. Investigating this compound’s ability to modulate inflammatory pathways and pain perception could lead to the discovery of new pain management therapies .
Hypotensive Drug Development
Some pyrazolopyrimidine derivatives have shown hypotensive effects. Research into this compound’s potential as a hypotensive agent could provide insights into new treatments for high blood pressure and related cardiovascular conditions .
Antihistaminic Activity
The compound’s structure suggests it may have antihistaminic properties, which could be beneficial in treating allergic reactions. Studies could be conducted to assess its efficacy as an antihistamine, offering an alternative to existing allergy medications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S2/c1-24-18-21-16-13(11-20-23(16)12-7-3-2-4-8-12)17(22-18)25-15-10-6-5-9-14(15)19/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZSISGUIMJNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide |
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